

# Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide to Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazine-6-carboxylic acid*

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The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.<sup>[1][2]</sup> The successful development of drugs like ponatinib has spurred further investigation into this class of compounds for various therapeutic applications, including cancer and inflammatory diseases.<sup>[1][2]</sup> This guide provides a comparative analysis of the cross-reactivity profiles of several imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data, to aid researchers in the selection and development of compounds with desired selectivity.

## Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity (IC<sub>50</sub> values) of representative imidazo[1,2-b]pyridazine compounds against their primary targets and a selection of off-target kinases. This data highlights the diverse selectivity profiles achievable with this scaffold, ranging from highly specific inhibitors to multi-targeted agents.

Compound Class	Primary Target(s)	Off-Target Kinase(s)	IC50 (Primary Target)	IC50 (Off-Target)	Reference
Tyk2 JH2 Ligands	Tyk2 JH2	HIPK4, Jak1-3	>10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases	480-fold selectivity over HIPK4; >2 $\mu$ M for Jak1-3	[3]
Haspin Inhibitors	Haspin	Aurora B, CDK2, CDK5, CDK9, DYRK1A	6-100 nM	No inhibition of Aurora B at 10 $\mu$ M for some derivatives	[4]
Mps1 (TTK) Inhibitors	Mps1 (TTK)	Panel of 192 kinases	0.70 nM (cellular)	Highly selective	[5]
BTK Inhibitors	BTK	Panel of 310 kinases	1.3 nM	Excellent selectivity	[6][7]
DYRK/CLK Inhibitors	DYRKs, CLKs	-	< 100 nM	-	[8]
PIM Kinase Inhibitors	PIM Kinases	Cdc-like kinase 1	Low nanomolar	Cross-reactivity with only one additional kinase in a panel of 50	[9]
IKK $\beta$ Inhibitors	IKK $\beta$	-	-	High kinase selectivity	[10]
TRK Inhibitors	TRK (WT & mutants)	-	0.08 - 2.14 nM	-	[11]
ROCK2 Inhibitors	ROCK2	ROCK1	7.0 - 8.7 nM	138 to 200-fold	[12]

CDK Inhibitors	CDK2	CDK1, CDK4	3-5 nM	selectivity over ROCK1
				3 to 100-fold selectivity over CDK1; <a href="#">[13]</a> >52-fold over CDK4

## Experimental Protocols

The following are generalized experimental methodologies for assessing the kinase inhibitory activity and cross-reactivity of imidazo[1,2-b]pyridazine compounds, based on commonly cited procedures in the referenced literature.

### In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- Reagents and Materials: Purified recombinant kinase, corresponding substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP).
- Procedure:
  - The test compound is serially diluted and added to the wells of a microplate.
  - The purified kinase and its substrate are then added to the wells.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  - The reaction is stopped, and the amount of product formed (or remaining substrate/ATP) is quantified using a suitable detection method.

- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit a specific kinase within a cellular context.

- Cell Culture: A cell line that expresses the target kinase is cultured under appropriate conditions.
- Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration.
- Cell Lysis: The cells are lysed to extract proteins.
- Western Blotting or ELISA: The phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting or ELISA using phospho-specific antibodies.
- Data Analysis: The reduction in the phosphorylation of the substrate is quantified, and cellular IC<sub>50</sub> values are determined.

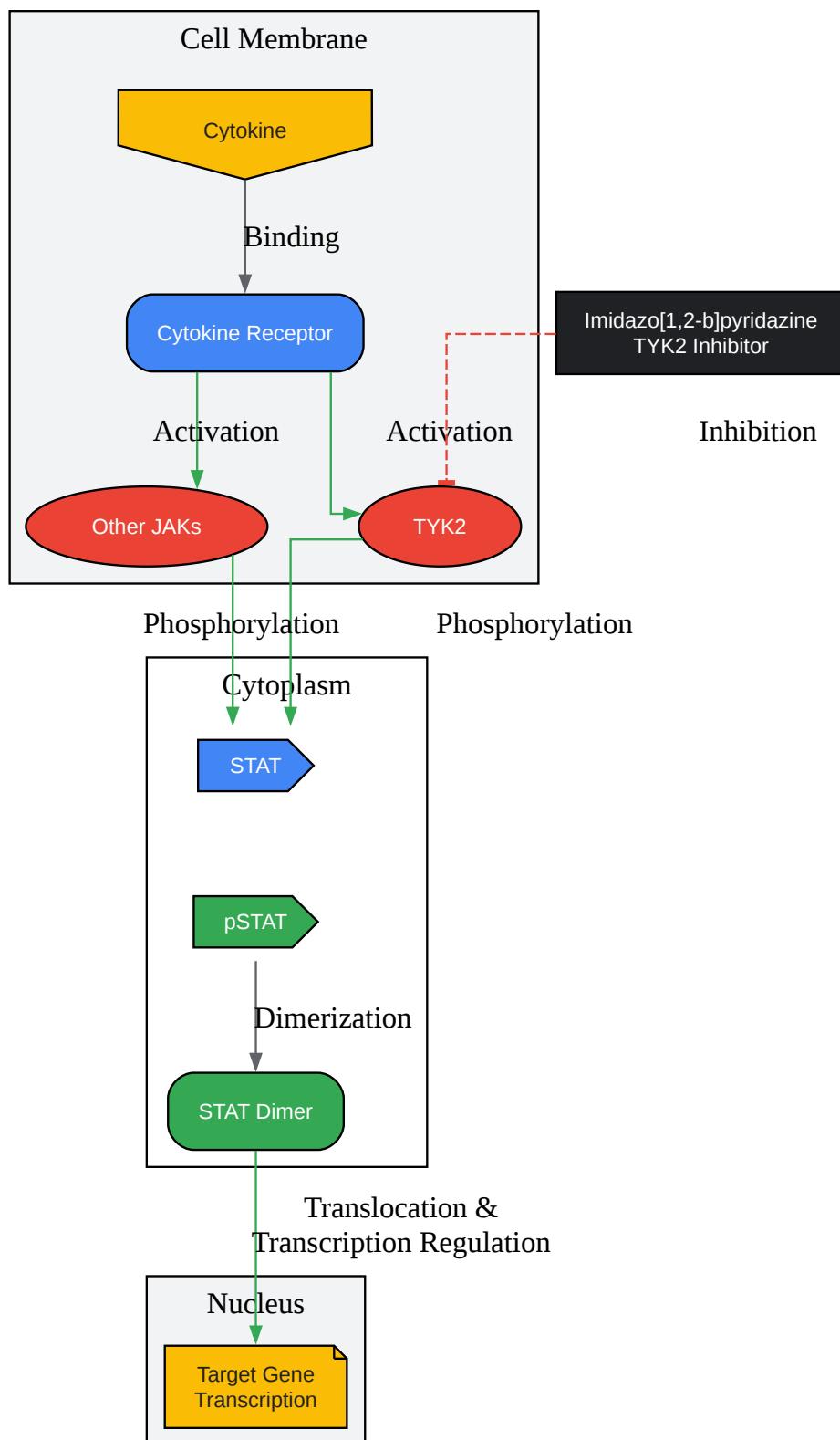
## Kinase Selectivity Profiling

To assess the cross-reactivity, lead compounds are typically screened against a large panel of kinases.

- Kinase Panel: A diverse panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel or the Eurofins KinaseProfiler™ service) is used.
- Binding or Activity Assays: The inhibitory activity or binding affinity of the compound against each kinase in the panel is determined at a fixed concentration (e.g., 1 μM).
- Data Interpretation: The results are often presented as a percentage of inhibition or a selectivity score (e.g., S-score). For hits that show significant inhibition, full dose-response curves are generated to determine IC<sub>50</sub> values.

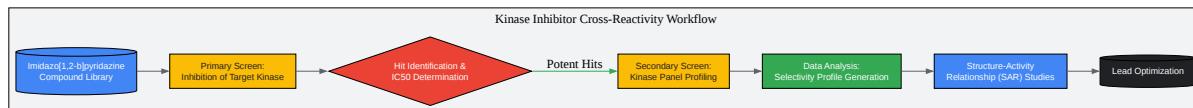
# Visualizing Molecular Interactions and Experimental Processes

To better understand the context of these cross-reactivity studies, the following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine inhibitors and a typical workflow for assessing their selectivity.



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TYK2-STAT Signaling Pathway Inhibition



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### Kinase Selectivity Profiling Workflow

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